molecular formula C13H14O4 B12906036 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one

3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one

Cat. No.: B12906036
M. Wt: 234.25 g/mol
InChI Key: NARVBUNTVCBDOT-NTMALXAHSA-N
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Description

3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a dihydrofuranone ring fused with a benzylidene group substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with dihydrofuran-2(3h)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the benzylidene moiety play crucial roles in its binding affinity and specificity. The compound may also influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one: shares structural similarities with other benzylidene derivatives, such as:

Uniqueness

The unique positioning of the methoxy groups at the 2 and 3 positions on the benzylidene ring distinguishes this compound from its analogs. This specific substitution pattern can significantly influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research domains.

Biological Activity

3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3H)-one, identified by its CAS number 91910-57-5, is a synthetic compound notable for its unique structural features that include a dihydrofuran ring and a dimethoxybenzylidene moiety. This compound has garnered attention for its potential biological activities, which are critical for various therapeutic applications.

  • Molecular Formula : C13_{13}H14_{14}O4_{4}
  • Molecular Weight : 234.2479 g/mol
  • Density : 1.219 g/cm³
  • Boiling Point : 419.4°C at 760 mmHg
  • Refractive Index : 1.582
  • Flash Point : 189.1°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially reducing chronic inflammation.
  • Antimicrobial Activity : There is evidence to suggest that this compound may possess antibacterial properties against certain strains of bacteria.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance pathways. Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Studies

  • Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
  • Anti-inflammatory Research : In a model of induced inflammation, treatment with this compound significantly decreased levels of inflammatory cytokines such as IL-1β and TNF-α, indicating its anti-inflammatory potential.
  • Antimicrobial Testing : The compound was tested against several bacterial strains using the disc diffusion method, showing significant inhibition zones compared to control groups.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C13H14O4/c1-15-11-5-3-4-9(12(11)16-2)8-10-6-7-17-13(10)14/h3-5,8H,6-7H2,1-2H3/b10-8-

InChI Key

NARVBUNTVCBDOT-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/CCOC2=O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2CCOC2=O

Origin of Product

United States

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